![molecular formula C17H29NO4 B608616 (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone CAS No. 1239600-18-0](/img/structure/B608616.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Descripción general
Descripción
LMT-28 is a IL-6 blocker. It acts by targeting the IL-6 receptor.
Aplicaciones Científicas De Investigación
Synthesis of Nonproteinogenic Amino Acids
The compound has been utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. This process involves a reductive elimination reaction and an "oxazolidinone rearrangement" reaction, highlighting its utility in complex organic syntheses (Wee & Mcleod, 2003).
Novel Antibacterial Agents
Oxazolidinones, such as the one , form a class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. They have shown effectiveness against various bacterial clinical isolates, including methicillin-resistant strains, and lack cross-resistance with other common antibacterial drugs (Zurenko et al., 1996).
Applications in Organic Chemistry
This compound and its analogs are effective in diastereoselective amidoalkylation reactions and aldol condensation, contributing to the synthesis of various organic compounds with high stereoselectivity (Zietlow & Steckhan, 1994); (Gage & Evans, 2003).
Synthesis of Heterocyclic Systems
The reaction of this compound with various amines leads to the formation of new heterocyclic systems, illustrating its potential in creating novel chemical structures (Chernysheva et al., 1999).
Asymmetric Synthesis
It has been used in the asymmetric synthesis of biologically active compounds, demonstrating its importance in the synthesis of chiral molecules (Sugiyama et al., 1999); (Jin-song, 2011).
Structural Studies
Studies on the crystalline structure of related oxazolidinones have provided insights into their chemical properties and potential applications in material science (Robinson et al., 1993).
Intermediates in Chemical Synthesis
This compound has been shown to be a valuable intermediate in the synthesis of various organic molecules, including N-methyl-2-oxazolidinones, highlighting its versatility in organic synthesis (Kawano et al., 1997).
Agricultural Applications
In agriculture, related oxazolidinones have been developed as new class fungicides, demonstrating their potential in controlling plant pathogens affecting crops like grapes, cereals, and potatoes (Sternberg et al., 2001).
Propiedades
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




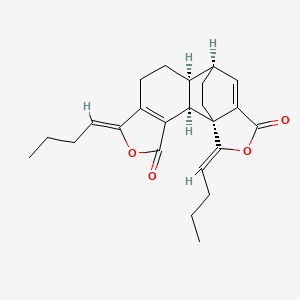
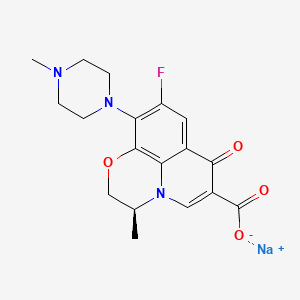
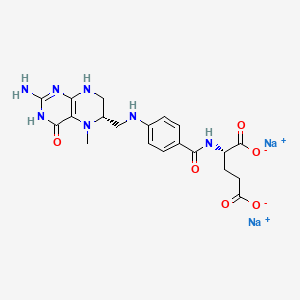
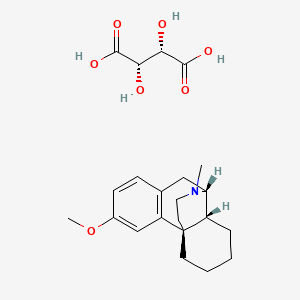
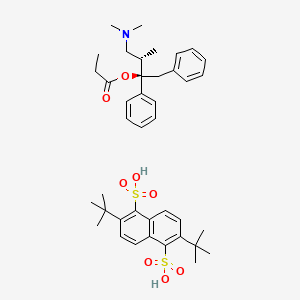
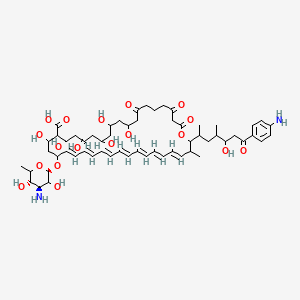
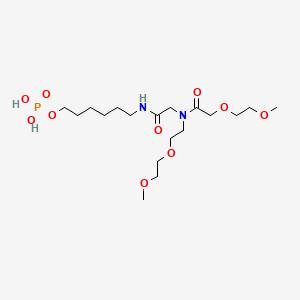
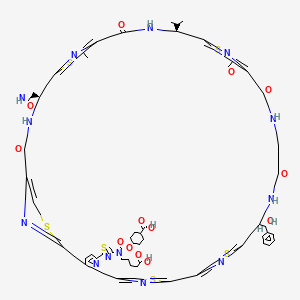

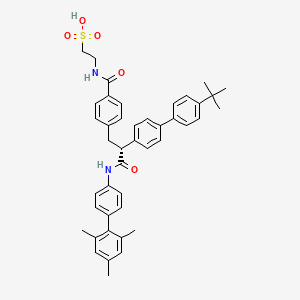

![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)